Phosphonic acid, ((2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(hydroxymethyl)ethoxy)methyl)-, (S)-

Description

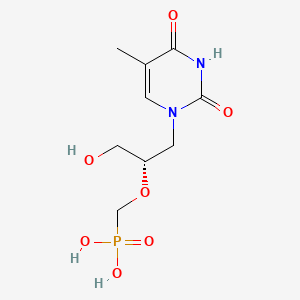

This compound is a phosphonic acid derivative featuring a pyrimidine core substituted with a 5-methyl-2,4-dioxo group and a hydroxymethyl ethoxy-methyl side chain in the (S)-configuration. The phosphonic acid moiety (-PO(OH)₂) confers strong polarity and chelating properties, making it biologically relevant, particularly in antiviral or nucleotide analog applications . The stereochemistry at the chiral center (S-configuration) is critical for binding specificity, as seen in analogous antiviral agents like cidofovir .

Properties

CAS No. |

113852-38-3 |

|---|---|

Molecular Formula |

C9H15N2O7P |

Molecular Weight |

294.20 g/mol |

IUPAC Name |

[(2S)-1-hydroxy-3-(5-methyl-2,4-dioxopyrimidin-1-yl)propan-2-yl]oxymethylphosphonic acid |

InChI |

InChI=1S/C9H15N2O7P/c1-6-2-11(9(14)10-8(6)13)3-7(4-12)18-5-19(15,16)17/h2,7,12H,3-5H2,1H3,(H,10,13,14)(H2,15,16,17)/t7-/m0/s1 |

InChI Key |

NXSCESRMUVPASQ-ZETCQYMHSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)C[C@@H](CO)OCP(=O)(O)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)CC(CO)OCP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Dealkylation of Dialkyl Phosphonates

Dealkylation is one of the most common methods for preparing phosphonic acids. This process involves hydrolyzing dialkyl phosphonates under acidic conditions or using specialized reagents.

Acidic Hydrolysis : Dialkyl phosphonates are treated with hydrochloric acid (HCl) to remove alkyl groups and yield phosphonic acids. This method is straightforward but can lead to side reactions if the acid concentration is too high.

McKenna Procedure : A two-step process using bromotrimethylsilane (BrSiMe₃) followed by methanolysis or hydrolysis. This method is highly efficient for sensitive compounds like heterocyclic phosphonic acids and avoids harsh acidic conditions. It employs non-protic solvents such as dichloromethane or acetonitrile.

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Acidic Hydrolysis | HCl | Reflux at elevated temp | Moderate |

| McKenna Procedure | BrSiMe₃ + Methanol | Room temperature | High |

Hydrogenolysis of Dibenzyl Phosphonates

Hydrogenolysis is another effective method for synthesizing phosphonic acids. Dibenzyl phosphonates are subjected to catalytic hydrogenolysis using palladium on charcoal or other catalysts.

Catalysts Used : Palladium on charcoal is the most commonly employed catalyst. Alternatively, Adam’s catalyst (PtO₂) or Wilkinson’s catalyst (ClRh(PPh₃)₃) may be used depending on the substrate.

Reaction Conditions : Hydrogen gas is introduced under pressure in the presence of the catalyst to cleave benzyl groups without affecting the core structure of the molecule.

| Catalyst | Substrate | Conditions | Yield |

|---|---|---|---|

| Pd/C | Dibenzyl phosphonate | Hydrogen atmosphere | High |

| PtO₂ | Diphenyl phosphonate | Hydrogen atmosphere | Moderate |

Hydrolysis of Dichlorophosphine Derivatives

Dichlorophosphine or dichlorophosphine oxide derivatives can be hydrolyzed under basic or acidic conditions to yield phosphonic acids.

Basic Hydrolysis : Sodium hydroxide (NaOH) solution is used to hydrolyze dichlorophosphine derivatives. The product is isolated by acidification with HCl.

Acidic Hydrolysis : Dilute hydrochloric acid (10%) can also be used for hydrolysis but requires extended reaction times compared to basic methods.

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Basic Hydrolysis | NaOH + H₂O | Room temperature | High |

| Acidic Hydrolysis | Dilute HCl | Extended reaction time | Moderate |

Phosphonodiamide Intermediates

This method involves synthesizing phosphonodiamide intermediates followed by hydrolysis to yield the target phosphonic acid.

Synthesis of Intermediates : Bis(dialkylamino)chlorophosphine reacts with substrates like acetals or nitroalkenes in the presence of Lewis acids to form phosphonodiamides.

Hydrolysis : Acidic conditions are employed to convert phosphonodiamides into phosphonic acids efficiently.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Steps | Advantages |

|---|---|---|

| Dealkylation | Bromotrimethylsilane + Methanol | Mild conditions; high yield |

| Hydrogenolysis | Pd/C or PtO₂ with hydrogen gas | Selective removal of benzyl groups |

| Dichlorophosphine Hydrolysis | NaOH (basic) or HCl (acidic) | Simple procedure; moderate-to-high yield |

| Phosphonodiamide Intermediates | Bis(dialkylamino)chlorophosphine + Lewis acids | Versatile; suitable for complex systems |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, forming aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride

Biological Activity

Phosphonic acids, particularly derivatives with complex structures, have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Phosphonic acid, ((2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(hydroxymethyl)ethoxy)methyl)-, (S)- is one such compound that exhibits promising biological properties. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring fused with a phosphonic acid moiety, which is known to influence its interaction with biological targets. The structural features contribute to its ability to mimic phosphate esters, allowing it to compete effectively with natural substrates in enzymatic reactions.

Phosphonic acids often act as competitive inhibitors of enzymes that utilize phosphate esters. The mechanism of action for this specific compound may involve:

- Inhibition of Enzymatic Activity : By mimicking the structure of phosphate substrates, it can bind to enzyme active sites, inhibiting their function.

- Modulation of Signal Transduction Pathways : Phosphonates can interfere with protein phosphorylation processes critical for cellular signaling.

Biological Activity Overview

The biological activity of the compound has been assessed through various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that pyrimidine derivatives possess significant antimicrobial properties. For instance, a related study found that certain pyrimidine derivatives exhibited higher antibacterial activity than standard antibiotics like penicillin . The specific compound under discussion has shown potential against various bacterial strains, although detailed quantitative data on its efficacy remains limited.

Anticancer Potential

Recent studies have explored the anticancer properties of phosphonic acid derivatives. A notable study evaluated a phosphinic acid derivative for its anti-neoplastic effects on osteosarcoma cells (SAOS-2), showing a viability reduction to 55% at specific concentrations. This suggests that similar phosphonic acid compounds could exhibit comparable anticancer activities .

Case Studies and Research Findings

Toxicity and Safety Profile

The safety profile of phosphonic acids is crucial for their therapeutic application. In vitro studies have shown that the discussed compound maintains good biocompatibility, with cell viability remaining above 70% in non-cancerous cell lines at therapeutic concentrations . This suggests a favorable safety margin for future clinical applications.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

One of the prominent applications of this phosphonic acid derivative is its use as an antiviral agent. It has been investigated for its efficacy against various viruses, particularly within the Orthopoxviridae family. A study showed that the compound exhibits enhanced antiviral activity compared to its parent compound by facilitating more efficient cellular uptake. The enhancement in activity was quantified, showing a significant increase in potency against variola virus (up to 271-fold) when compared to other compounds like cidofovir .

Mechanism of Action

The mechanism behind its antiviral properties involves inhibition of viral DNA polymerases. The phosphonate moiety plays a critical role in mimicking natural substrates for these enzymes, thereby disrupting the viral replication process. This has been particularly useful in the development of therapies for diseases such as cytomegalovirus infections and monkeypox .

Agricultural Applications

Herbicides and Plant Growth Regulators

Phosphonic acids are also utilized in agriculture as herbicides and growth regulators. The compound has shown potential in modulating plant growth through its interaction with plant hormones. For instance, it can influence the synthesis of gibberellins and auxins, which are crucial for plant development .

Case Study: Efficacy in Crop Protection

A field study demonstrated that formulations containing phosphonic acid derivatives significantly reduced fungal infections in crops like rice and wheat. The application resulted in a marked decrease in disease severity and improved yield outcomes compared to untreated controls .

Materials Science

Synthesis of Functional Materials

In materials science, phosphonic acids are employed as building blocks for synthesizing functionalized materials. Their ability to form stable bonds with metal oxides has led to the development of advanced coatings and catalysts. The compound's unique structure allows for tailored interactions with surfaces, enhancing properties such as hydrophobicity and catalytic activity .

Table 1: Summary of Applications and Effects

Toxicological Profile

Understanding the safety profile of phosphonic acid derivatives is crucial for their application in various fields. Studies indicate that while certain doses exhibit toxicity leading to gastrointestinal effects, lower concentrations have been found to be safe for use in agricultural settings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogs include:

*Molecular formula estimated based on structural similarity to and .

Key Differences and Implications

- Pyrimidine Substituents: The target compound’s 5-methyl-2,4-dioxo group (vs.

- Stereochemistry : The (S)-configuration aligns with cidofovir’s active form, whereas (R)-isomers (e.g., in ) show reduced activity due to steric mismatches .

- Phosphonic Acid vs. Ester Derivatives : Prodrugs () replace phosphonic acid with esters (e.g., hexadecyloxypropyl) to enhance cell membrane permeability, a strategy absent in the target compound .

- Sugar Backbone : Unlike thymidylic acid’s deoxyribose phosphate, the target compound uses a hydroxymethyl ethoxy-methyl chain, which may limit incorporation into DNA but improve metabolic stability .

Q & A

Basic Research Questions

Q. What are the critical challenges in synthesizing and purifying this phosphonic acid derivative, and how are they addressed methodologically?

- The compound’s synthesis involves coupling a pyrimidinyl moiety to a phosphonic acid via an ether linkage. Key challenges include:

- Impurity control : Residual solvents or unreacted intermediates (e.g., pyrimidinyl precursors) must be minimized. Reverse-phase HPLC with UV detection (210–254 nm) is recommended for monitoring, as described in pharmacopeial guidelines for related impurities .

- Purification : Column chromatography using silica gel (eluent: methanol/ethyl acetate gradients) or preparative HPLC with C18 columns ensures purity >98%. highlights the use of LC-MS to track phosphonic acid byproducts .

Q. How is the stereochemical configuration (S)-confirmed, and what analytical techniques validate its structural integrity?

- Chiral HPLC : Employing a Chiralpak® AD-H column with hexane/isopropanol (90:10) resolves enantiomers. Retention time comparisons against (R)-enantiomer standards are critical .

- X-ray crystallography : Single-crystal analysis (e.g., synchrotron radiation) confirms the (S)-configuration, as demonstrated for structurally analogous phosphonic acid derivatives in .

- NMR spectroscopy : - and -NMR verify the ether linkage and phosphonic acid group. Coupling constants (e.g., ) distinguish stereoisomers .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data across in vitro vs. in vivo models?

- Mechanistic profiling : Enzyme inhibition assays (e.g., thymidylate synthase or viral polymerases) clarify target engagement. ’s structural data suggests competitive binding at the pyrimidine recognition site, which can be tested via fluorescence polarization .

- Pharmacokinetic (PK) studies : Contradictions may arise from poor bioavailability. LC-MS/MS quantifies plasma concentrations, while microsomal stability assays identify metabolic hotspots (e.g., phosphoester hydrolysis). Adjusting prodrug formulations (e.g., ester-protected phosphonic acids) improves PK, as seen in .

Q. How does the compound’s phosphonic acid-pyrimidine hybrid structure influence its mechanism of action and resistance profiles?

- Structure-activity relationship (SAR) : The phosphonic acid group mimics phosphate in nucleotide analogs, enabling competitive inhibition of viral polymerases. Modifications to the hydroxymethylethoxy chain (e.g., fluorination) reduce enzymatic cleavage, as observed in ’s cyclopentyl derivatives .

- Resistance mutations : Serial passaging in resistant cell lines (e.g., HIV-1 RT mutants) identifies key mutations (e.g., K65R). Crystallographic data () reveals steric clashes between the phosphonic acid and mutated residues, guiding SAR optimization .

Q. What methodologies optimize the compound’s stability under physiological conditions for preclinical development?

- Forced degradation studies : Expose the compound to pH 1–10 buffers, UV light, and oxidants (HO). LC-UV/MS identifies degradation products (e.g., pyrimidine ring oxidation or phosphonic acid hydrolysis) .

- Lyophilization : Formulate with cryoprotectants (trehalose/mannitol) to enhance shelf life. ’s impurity thresholds (<0.1% for any single impurity) guide stability testing protocols .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.